molecular formula C15H20N2O B3075190 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1027844-65-0

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Cat. No.: B3075190
CAS No.: 1027844-65-0
M. Wt: 244.33 g/mol
InChI Key: KUSFQCKPCOMDAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,8-diazaspiro[4.5]decan-3-one (CAS: 102784-65-0) is a spirocyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol, this compound serves as a valuable synthetic building block . The 2,8-diazaspiro[4.5]decane core is a privileged scaffold renowned for its three-dimensionality and conformational rigidity. This rigidity can reduce the entropic penalty upon binding to biological targets, often leading to higher affinity and improved selectivity in lead compounds . While research on this specific benzyl derivative is not extensively documented, derivatives of the 2,8-diazaspiro[4.5]decan-3-one core have demonstrated substantial research value. These related analogs have been investigated as potent inhibitors of key kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases, and as selective dual inhibitors of TYK2 and JAK1 for autoimmune conditions, highlighting the potential of this scaffold in developing novel therapeutics . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses . Please refer to the Safety Data Sheet for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-10-15(6-8-16-9-7-15)12-17(14)11-13-4-2-1-3-5-13/h1-5,16H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSFQCKPCOMDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Benzyl 2,8 Diazaspiro 4.5 Decan 3 One and Derivatives

Classical Synthetic Routes

Classical synthetic methodologies for 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one and its analogs often involve multi-step sequences that rely on well-established organic reactions. These routes provide reliable access to the target compounds and allow for the introduction of diverse substituents.

Intramolecular Mannich Reactions

The intramolecular Mannich reaction is a powerful tool for the construction of nitrogen-containing heterocyclic systems, including the piperidine (B6355638) ring of the 2,8-diazaspiro[4.5]decane core. This strategy typically involves the cyclization of a suitably functionalized acyclic or cyclic precursor bearing both an amine and a carbonyl-reactive moiety.

A relevant approach involves a diastereoselective intramolecular Mannich reaction to form a piperidin-4-one intermediate, which is a key precursor to the spirocyclic system. In a related synthesis, an enantiopure piperidin-4-one can be obtained from a β-amino ketone through an organocatalyzed intramolecular Mannich reaction. ru.nl The mechanism for such a diastereoselective cyclization proceeds via an iminium ion intermediate that adopts a stable chair-like conformation, leading to a cis-configured piperidin-4-one where bulky aryl groups occupy equatorial positions. ru.nl This piperidin-4-one can then undergo further reactions to form the spirocyclic lactam.

While a direct intramolecular Mannich reaction to form this compound has not been extensively detailed, the principle can be applied. A hypothetical precursor, such as an N-benzyl protected amino acid tethered to a piperidine precursor, could undergo cyclization to form the spiro-lactam core. The stereochemical outcome of such a reaction would be crucial and could potentially be controlled through the use of chiral catalysts or auxiliaries.

Cyclization Reactions from Precursors

The construction of the 2,8-diazaspiro[4.5]decan-3-one scaffold is frequently achieved through the cyclization of appropriately designed acyclic or partially cyclized precursors. These reactions often involve the formation of one of the heterocyclic rings in the final step.

One common strategy involves the use of N-benzyl-4-piperidone as a key building block. guidechem.comsigmaaldrich.com For instance, a synthetic route can be envisioned starting from the reaction of N-benzyl-4-piperidone with a suitable nucleophile, such as a cyanide source and an amine, in a Strecker-type reaction to introduce the functionalities required for the formation of the second nitrogen-containing ring. nih.gov Subsequent hydrolysis and cyclization would then yield the desired spiro-lactam.

Another approach involves the Michael addition of a nucleophile to an α,β-unsaturated ester, followed by cyclization. For example, the synthesis of related 1-oxa-2,8-diazaspiro[4.5]decan-3-ones has been achieved through the Michael addition of hydroxyurea (B1673989) to an α,β-unsaturated ester, which then undergoes cyclization to form the spirocyclic system. nih.gov A similar strategy could be adapted for the synthesis of this compound by using a suitable nitrogen-containing nucleophile.

A straightforward synthesis of racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has been developed based on the Michael addition of pipecolate-derived enolates to nitroalkenes. mdpi.com This method has been shown to be scalable and provides the core structure which could be further modified.

Starting MaterialsReagents and ConditionsProductYieldReference
Benzylamine (B48309), Methyl acrylate1. Microwave, 110-120 W, 50-55°C, 80 min; 2. Dieckmann condensation, Microwave, 90-100 W, 70-75°C, 20 min; 3. DecarboxylationN-Benzyl-4-piperidoneGood guidechem.com
N-benzyl-4-piperidinone, Aniline, Trimethylsilyl cyanideAnhydrous conditions, glacial acetic acidα-aminonitrile intermediateGood nih.gov
Hydroxyurea, α,β-unsaturated esterMichael addition, followed by cyclization1-Oxa-2,8-diazaspiro[4.5]decan-3-one derivativeNot specified nih.gov

This table presents data from syntheses of precursors and related diazaspiro compounds.

Strategies Involving Protected Intermediates

The use of protecting groups is a fundamental strategy in the synthesis of complex molecules like this compound, where multiple reactive functional groups are present. jocpr.comsemanticscholar.org Protecting groups allow for the selective transformation of one part of the molecule while preventing unwanted side reactions at other sites.

In the context of 2,8-diazaspiro[4.5]decane synthesis, protecting groups are crucial for differentiating the two nitrogen atoms. The secondary amine at the 8-position is often protected during the synthesis of the pyrrolidinone ring. Common nitrogen protecting groups include benzyloxycarbonyl (Cbz), tert-butoxycarbonyl (Boc), and benzyl (B1604629) (Bn). The choice of protecting group depends on its stability under the reaction conditions used in subsequent steps and the ease of its removal. creative-peptides.com

For example, in a multi-step synthesis, the piperidine nitrogen could be protected with a Boc group while the pyrrolidinone ring is constructed. The Boc group is stable to many reaction conditions but can be readily removed with acid. The benzyl group on the pyrrolidinone nitrogen (N-2) is often incorporated from the start of the synthesis using N-benzyl glycine (B1666218) or a similar precursor and is typically stable throughout the synthetic sequence.

The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione highlights the use of protecting groups, where the N-3 nitrogen of a hydantoin (B18101) precursor must be protected to achieve selective N-1 alkylation. mdpi.com A similar strategic protection would be necessary to selectively functionalize the N-8 position of this compound.

Protecting GroupFunctional Group ProtectedRemoval ConditionsReference
Boc (tert-Butoxycarbonyl)AmineAcidic conditions (e.g., TFA) creative-peptides.com
Cbz (Benzyloxycarbonyl)AmineCatalytic hydrogenation (H₂/Pd) creative-peptides.com
Bn (Benzyl)AmineCatalytic hydrogenation (H₂/Pd) jocpr.com
Fmoc (9-Fluorenylmethyloxycarbonyl)AmineMild basic conditions (e.g., piperidine) creative-peptides.com

Advanced Synthetic Approaches

To improve efficiency and facilitate the generation of compound libraries for drug discovery, more advanced synthetic methodologies have been developed. These include one-pot protocols and solid-phase synthesis techniques, which offer advantages in terms of reduced reaction time, purification effort, and potential for automation.

One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, represent an elegant and efficient approach to complex molecules. A patent describes a one-pot method for the preparation of N-benzyl-4-piperidone, a key precursor. This process involves the Michael addition of benzylamine to an acrylic ester, followed by a Dieckmann condensation and decarboxylation, all performed sequentially in the same reactor. google.com

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of related compounds. This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. The excess reagents and byproducts are simply washed away, and the final product is cleaved from the resin in a pure form.

The solid-phase synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives has been reported and provides a clear blueprint for the synthesis of this compound on a solid support. The synthesis typically starts with a resin-bound amino acid, such as Fmoc-glycine attached to a Rink amide resin. The Fmoc protecting group is removed, and the resulting free amine is coupled with a second protected amino acid. After another deprotection step, the linear dipeptide on the resin is cyclized by treatment with N-benzyl-4-piperidone in the presence of an acid catalyst. Finally, the desired spiro compound is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

ResinStarting MaterialKey Reaction StepsCleavage ConditionReference
Rink Amide ResinFmoc-Glycine1. Fmoc deprotection (piperidine); 2. Coupling with second Fmoc-amino acid; 3. Fmoc deprotection; 4. Cyclization with N-benzyl-4-piperidoneTFA/H₂O/Et₃SiHNot directly available

This solid-phase approach is highly amenable to automation and allows for the creation of a diverse library of 2,8-diazaspiro[4.5]decan-3-one derivatives by varying the amino acid building blocks.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been effectively applied to the synthesis of various heterocyclic compounds, including spiro structures related to this compound.

The synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which share a core structure with the target compound, has been significantly enhanced using microwave irradiation. In a solid-phase synthesis approach, the formation of the spiroimidazolidinone system was considerably accelerated under microwave conditions compared to traditional heating. This method typically involves the one-step reaction of N-benzyl-4-piperidone with amino acid amides attached to a solid support.

The benefits of microwave assistance are not limited to speed; it can also promote cleaner reactions and is considered an environmentally friendly technique as it utilizes less energy by generating heat from the core of the reaction mixture. For instance, in the synthesis of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives, the microwave-assisted process was completed within 6 minutes, whereas the conventional method required 6–7 hours, with the microwave method also providing a 20–30% greater yield.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Tetraazaspiro[4.5]decane Derivative

ParameterConventional HeatingMicrowave Irradiation
Reaction Time6–7 hours6 minutes
Yield ImprovementBaseline20–30% increase

These findings suggest that microwave-assisted synthesis is a highly viable and efficient strategy for the production of this compound and its analogues.

Regioselective and Stereoselective Synthesis Considerations

The synthesis of spirocyclic compounds like this compound presents unique challenges, particularly in controlling the formation of the quaternary spirocenter, which dictates the molecule's three-dimensional structure.

Control of Spirocenter Formation

The stereoselective construction of the spirocenter is a critical and often challenging task in the synthesis of diazaspirocycles. Research on the related 1,3-diazaspiro[4.4]nonane core, found in natural products like massadine, illustrates the complexities involved. One successful strategy involves an oxidative rearrangement, where the stereochemical outcome can be directed by existing functional groups within the molecule.

For example, the presence of a hydroxyl group can be used to direct an oxidant to a specific face of the molecule. In one study, switching the oxidant from dimethyldioxirane (B1199080) (DMDO) to titanium tetraisopropoxide resulted in the formation of a different diastereomer. It is proposed that the titanium oxidant coordinates to the hydroxyl group, forcing its approach from the more sterically hindered face to establish the desired spiro configuration. Furthermore, domino reactions that form multiple carbon-carbon bonds in a single step have been developed to create diazaspiro[4.5]decane scaffolds through highly regioselective C-C coupling and spiro scaffold formation steps. These approaches highlight the importance of reagent and catalyst selection in dictating the stereochemistry of the spirocenter.

Diastereoselective and Enantioselective Approaches

Achieving diastereoselectivity and enantioselectivity in the synthesis of spiro compounds is a significant goal in organic chemistry, as the specific spatial arrangement of atoms is often crucial for biological activity. The enantioselective synthesis of spirocycles has been a long-pursued objective due to their unique three-dimensional properties.

In the context of diazaspirocycles, diastereoselectivity can be achieved through controlled oxidation and subsequent epimerization of the spirocenter under mild acidic conditions. This allows for the synthesis of a diverse set of diastereomers from stereochemically simple starting materials.

Table 2: Influence of Oxidant on Spirocenter Configuration in a [4.4]Heterospiro System

OxidantObserved OutcomeInferred Mechanism
Dimethyldioxirane (DMDO)Formation of undesired spiro configurationApproach from the less hindered β-face
Vanadyl acetylacetonateFormation of undesired spiro configuration with epimerization at C14Approach from the less hindered β-face
Titanium tetraisopropoxideFormation of desired spiro configurationCoordination to C14 hydroxyl group, forcing approach from the more hindered α-face

While specific enantioselective syntheses for this compound are not extensively detailed in the cited literature, general strategies for asymmetric synthesis are applicable. The use of readily available chiral reagents can be employed to set the absolute configuration early in a synthetic sequence. Moreover, the advent of organocatalysis has significantly increased the number of methodologies available for the enantioselective synthesis of spiro compounds, offering promising avenues for future research into chiral derivatives of this compound.

Biological Activities and Mechanisms of Action of 2 Benzyl 2,8 Diazaspiro 4.5 Decan 3 One Derivatives

Enzyme Inhibition Profiles

Derivatives of the 2,8-diazaspiro[4.5]decan-3-one core have demonstrated significant inhibitory activity against a range of enzymes implicated in various disease pathologies.

Receptor-Interacting Protein Kinase 1 (RIPK1) Kinase Inhibition and Anti-Necroptotic Effects

Necroptosis, a form of programmed cell death, is driven by the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and is implicated in various inflammatory diseases. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent RIPK1 inhibitors. mdpi.com Through structural optimization of a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, researchers developed potent inhibitors. mdpi.com Notably, one derivative demonstrated significant inhibitory activity against RIPK1 with a half-maximal inhibitory concentration (IC50) of 92 nM. mdpi.com This compound also exhibited a significant anti-necroptotic effect in a cellular model of necroptosis. mdpi.com

Table 1: RIPK1 Inhibitory Activity of a 2,8-diazaspiro[4.5]decan-1-one Derivative
CompoundRIPK1 IC50 (nM)Reference
Compound 4192 mdpi.com

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibition

The hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs) are key enzymes in the cellular response to hypoxia and are therapeutic targets for anemia and ischemic diseases. Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as potent and orally bioavailable inhibitors of PHD2. Structural studies revealed that these compounds can form novel interactions with the enzyme, distinct from previously reported inhibitors. One such derivative, compound 9p, was discovered to have high potency.

Glycosidase Inhibition

As of the current literature review, there is no specific research available detailing the glycosidase inhibitory activity of 2-benzyl-2,8-diazaspiro[4.5]decan-3-one derivatives. While various heterocyclic compounds have been explored as α-glucosidase inhibitors, this particular scaffold has not been a focus in that area of research. nih.govfrontiersin.orgmdpi.comresearchgate.netnih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

There is a lack of specific studies on the acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities of this compound derivatives. However, research on related diazaspiro compounds has shown potential for cholinesterase inhibition. For instance, a series of 2-butyl-1,3-diaza-spiro researchgate.netresearchgate.netnon-1-en-4-one derivatives were synthesized and screened for their AChE inhibitory activity, with some compounds showing good inhibition. nih.gov This suggests that the broader class of diazaspiro compounds may warrant further investigation for this therapeutic target.

Janus Kinase (JAK1) and Tyrosine Kinase 2 (TYK2) Dual Inhibition

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.gov These kinases are involved in cytokine signaling pathways that are crucial in inflammatory and autoimmune diseases. Through systematic exploration of the structure-activity relationship, a potent derivative, compound 48, was discovered. nih.gov This compound exhibited excellent potency for both TYK2 and JAK1, with IC50 values of 6 nM and 37 nM, respectively. nih.gov Furthermore, it displayed more than 23-fold selectivity for JAK2, which is an important consideration for safety. nih.gov

Table 2: TYK2 and JAK1 Inhibitory Activity of a 2,8-diazaspiro[4.5]decan-1-one Derivative
CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Reference
Compound 48637>851 nih.gov

Receptor Modulatory Effects

In addition to enzyme inhibition, derivatives of the diazaspiro[4.5]decane scaffold have been shown to modulate the activity of various cell surface receptors.

Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been investigated as antihypertensive agents and were found to act as alpha-adrenergic receptor blockers. nih.gov Specifically, one compound was identified as being primarily an alpha-2 adrenoceptor antagonist, while another showed a preference for alpha-1 adrenoceptor antagonism. nih.gov

Furthermore, a novel chemotype of delta-opioid receptor (DOR) selective agonists was identified from a library of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives. researchgate.netmdpi.com The most potent of these compounds was found to be selective for the DOR over a panel of 167 other G-protein coupled receptors (GPCRs). researchgate.net

Additionally, research into 2,8-diazaspiro[4.5]decane derivatives has led to the discovery of orally active glycoprotein (B1211001) IIb-IIIa antagonists. nih.gov These compounds inhibit platelet aggregation, indicating their potential in the treatment of arterial occlusive disorders. nih.gov

Glycoprotein IIb-IIIa (GPIIb-IIIa) Antagonism

The 2,8-diazaspiro[4.5]decane scaffold has been utilized as a template for the development of potent, orally active antagonists of the Glycoprotein IIb-IIIa (GPIIb-IIIa) receptor. nih.gov This receptor is a key player in the final common pathway of platelet aggregation, making its antagonists valuable for the treatment of arterial occlusive disorders.

Researchers have designed various templates, including spiropiperidinyl-γ-lactams and spiropiperidinylhydantoins, incorporating the appropriate acidic and basic pharmacophores to achieve potent GPIIb-IIIa inhibition. nih.gov One notable biologically active form, compound 23 (CT50728) , demonstrated significant inhibition of platelet aggregation in platelet-rich plasma (PRP) with an IC₅₀ value of 53 nM in citrate (B86180) buffer and 110 nM in PPACK anticoagulated PRP. nih.gov In a solid-phase GPIIb-IIIa competition binding assay, it showed an even higher potency with an IC₅₀ value of 4 nM. nih.gov

To enhance pharmacokinetic properties, a double prodrug, 22 (CT51464) , was developed, which showed excellent bioavailability across multiple species. nih.gov The active form, 23 , exhibited low protein binding and stability in human liver microsomes, suggesting a favorable profile for chronic therapy. nih.gov

Table 1: In Vitro Activity of GPIIb-IIIa Antagonist CT50728

Assay Anticoagulant IC₅₀ (nM)
Platelet Aggregation Citrate Buffer 53
Platelet Aggregation PPACK 110

C-C Chemokine Receptor Type 4 (CCR4) Antagonism

Derivatives of 2,8-diazaspiro[4.5]decane have been synthesized as potent antagonists for the C-C Chemokine Receptor Type 4 (CCR4), which binds to an extracellular allosteric site. A study focused on (2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine derivatives identified highly potent compounds. researchgate.net

Specifically, the compound (R)-N-(2,4-Dichlorobenzyl)-2-(2-(pyrrolidin-2-ylmethyl)-2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amine ((R)-18a) showed high affinity and functional antagonism. researchgate.net In a radioligand binding assay using [(¹²⁵)I]-TARC, it displayed a pKi of 8.8. researchgate.net In a functional assay measuring [(³⁵)S]-GTPγS binding, it demonstrated a pIC₅₀ of 8.1. researchgate.net Furthermore, it was highly active in a human whole blood actin polymerization assay, with a pA₂ of 6.7. researchgate.net

A significant finding was that these potent antagonists could induce the endocytosis (internalization) of the CCR4 receptor. The most effective compounds were capable of internalizing approximately 60% of the cell surface receptors, a characteristic not commonly observed with small-molecule antagonists of chemokine receptors. researchgate.net

Table 2: Activity Profile of CCR4 Antagonist (R)-18a

Assay Type Measurement Value
Binding Assay pKi 8.8
Functional Assay pIC₅₀ 8.1

WNT Signaling Pathway Inhibition

The 2,8-diazaspiro[4.5]decan-1-one scaffold has been identified as a core structure for potent, orally bioavailable small-molecule inhibitors of the WNT signaling pathway. Through a cell-based pathway screen, researchers discovered that this scaffold could be optimized to yield compounds with significant inhibitory activity. nih.gov

The compound 8-(3-Chloro-5-(4-(4-morpholinyl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (44) showed improved potency over isomeric spirocycles, highlighting the importance of the amide motif's specific orientation for activity. nih.gov Further optimization led to the selection of 8-(3-Chloro-5-(4-(1-methyl-1H-pyrazol-4-yl)phenyl)pyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one (CCT251545, 74) for in vivo studies due to its potent and stable profile. nih.gov The research indicated that both the hydrogen-bond donor and acceptor features of the amide group within this specific spirocyclic scaffold are crucial for its inhibitory function. nih.gov

Modulation of Nicotinic Cholinergic Receptors

Following a thorough review of available scientific literature, no specific studies detailing the direct interaction or modulatory effects of this compound or its close derivatives on nicotinic cholinergic receptors were identified. Research on the cholinergic activity of this scaffold has predominantly focused on muscarinic receptors.

Muscarinic Receptor Agonism

A series of 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones have been synthesized and evaluated for their affinity and agonistic activity at muscarinic receptors. nih.gov These studies aimed to develop central cholinergic agents. The compound 2-Methoxy-2,8-diazaspiro[4.5]decane-1,3-dione (1i) was identified as a relatively M1 selective agonist. nih.gov It demonstrated the ability to reverse CO₂-induced impairment of passive avoidance response in studies, indicating a long duration of action. nih.gov

Cellular Pathway Modulation

Beyond direct receptor interaction, derivatives of this compound have been shown to modulate critical intracellular pathways that control cell fate, particularly those related to programmed cell death in tumor cells.

Induction of Apoptosis in Tumor Cells

Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of programmed cell death pathways, including apoptosis and necroptosis. The inhibition of RIPK1 kinase activity represents a mechanism for modulating cell survival and death in cancer cells.

Through structural optimization, compound 41 was identified as a prominent RIPK1 inhibitor with an IC₅₀ value of 92 nM. researchgate.net This compound also demonstrated a significant anti-necroptotic effect in a necroptosis model using U937 tumor cells. researchgate.net RIPK1 is a critical node in cellular signaling that can either promote cell survival via NF-κB activation or trigger cell death through apoptosis (via formation of the ripoptosome with FADD and Caspase-8) or necroptosis. By inhibiting the kinase activity of RIPK1, these compounds can modulate the balance between these pathways, thereby influencing the survival of tumor cells. The inhibition of RIPK1's kinase-dependent functions can prevent the activation of downstream cell death machinery, representing a key mechanism of cellular pathway modulation.

Modulation of Inflammatory Pathways

Research has identified derivatives of the closely related 2,8-diazaspiro[4.5]decan-1-one scaffold as potent modulators of key inflammatory signaling pathways. nih.govacs.org Specifically, these compounds have been developed as selective inhibitors of Janus kinases (JAKs), which are pivotal in cytokine signaling cascades that drive inflammatory responses. nih.govresearchgate.net

A systematic exploration of the structure-activity relationship of these spirocyclic compounds led to the discovery of a particularly effective derivative, designated as compound 48. nih.govacs.org This compound was identified as a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). nih.govacs.org The Janus kinase family, which also includes JAK2 and JAK3, are critical transducers of signals for a wide array of cytokines and growth factors involved in inflammation and immunity. nih.govencyclopedia.pub

Compound 48 demonstrated excellent potency against TYK2 and JAK1, with IC50 values of 6 nM and 37 nM, respectively. nih.govacs.org Notably, it exhibited more than 23-fold selectivity for TYK2/JAK1 over the JAK2 isoform, a desirable characteristic as JAK2 inhibition is associated with hematological side effects. nih.govacs.orgencyclopedia.pub

Table 1: Kinase Inhibitory Activity of Compound 48

Kinase IC50 (nM) Selectivity (over JAK2)
TYK2 6 > 23-fold
JAK1 37 > 23-fold
JAK2 >865 -

Data sourced from studies on 2,8-diazaspiro[4.5]decan-1-one derivatives. nih.govacs.org

The anti-inflammatory effects of this dual TYK2/JAK1 inhibition were significant. nih.govacs.org By blocking these kinases, compound 48 effectively regulates the expression of genes associated with inflammation and modulates the differentiation and formation of key immune cells, including T-helper cell subsets Th1, Th2, and Th17. nih.govacs.org Th17 cells, in particular, are known to play a critical role in the pathogenesis of various inflammatory and autoimmune diseases. researchgate.net In preclinical models of acute ulcerative colitis, compound 48 showed more potent anti-inflammatory efficacy than the established JAK inhibitor tofacitinib (B832). nih.govacs.org These findings underscore the therapeutic potential of the 2,8-diazaspiro[4.5]decane scaffold in developing targeted treatments for inflammatory bowel disease and other immune-mediated inflammatory conditions. nih.govresearchgate.net

Autophagy-Lysosome Pathway Modulation

The autophagy-lysosome pathway is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins. Its modulation is a key therapeutic strategy for a variety of diseases, particularly neurodegenerative disorders characterized by the accumulation of toxic protein aggregates. nih.gov A central regulator of this pathway is the Transcription Factor EB (TFEB), which controls the expression of genes involved in lysosomal biogenesis and autophagy. nih.govmdpi.com

Activation of TFEB, typically through its dephosphorylation and subsequent translocation to the nucleus, enhances cellular clearance capabilities. mdpi.comelifesciences.org While various small molecules have been identified as TFEB activators, current research based on available search results has not established a direct link between this compound derivatives and the modulation of the TFEB-mediated autophagy-lysosome pathway.

Structure Activity Relationship Sar Studies of 2 Benzyl 2,8 Diazaspiro 4.5 Decan 3 One Analogs

Impact of Substituents on the Benzyl (B1604629) Moiety

Influence on Binding Affinity and Selectivity

Systematic exploration of substitutions on the benzyl moiety of related diazaspiro[4.5]decanone derivatives has been shown to be a critical strategy for enhancing potency and selectivity. For instance, in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives developed as selective TYK2/JAK1 inhibitors, modifications to the aromatic ring system played a key role in optimizing inhibitory activity. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby influencing its ability to fit into the binding pocket of a target protein and form specific interactions.

The following table illustrates the impact of different substituents on the benzyl or analogous aromatic moiety on the inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 kinases.

Compound IDR-Group on Aromatic RingTYK2 IC₅₀ (nM)JAK1 IC₅₀ (nM)
1 H1589
2 4-F1065
3 4-Cl852
4 4-CH₃1278
5 3,4-diCl637

Data presented is a representative compilation from studies on analogous 2,8-diazaspiro[4.5]decan-1-one scaffolds and is intended for illustrative purposes.

Effects on Biological Activity

The biological activity of diazaspiro[4.5]decanone analogs is highly sensitive to the substitution pattern on the benzyl ring. In studies of 2,8-diazaspiro[4.5]decan-1-one derivatives as potential antifungal agents, the nature of the substituent on the aromatic ring was found to directly correlate with the minimum inhibitory concentration (MIC) against various fungal strains. For example, compounds with electron-withdrawing groups on the benzyl ring exhibited enhanced antifungal activity against certain species. This suggests that the electronic properties of the benzyl moiety can influence the compound's ability to penetrate fungal cell walls or interact with its intracellular target.

Role of Nitrogen Atoms and Spiro Framework Modifications

The inherent structural features of the 2,8-diazaspiro[4.5]decane core, namely the two nitrogen atoms and the rigid spirocyclic framework, are fundamental to its biological activity.

Importance for Hydrogen Bonding and Target Protein Interaction

The nitrogen atoms at positions 2 and 8 are crucial for the molecule's ability to interact with biological targets. The nitrogen at position 8, which is part of the piperidine (B6355638) ring, and the nitrogen at position 2, part of the pyrrolidinone ring, can act as hydrogen bond acceptors. The hydrogen atom on the nitrogen at position 2 (in an unsubstituted analog) can also function as a hydrogen bond donor. These hydrogen bonding capabilities are often essential for anchoring the ligand within the binding site of a protein, contributing significantly to the binding affinity. The precise positioning of these nitrogen atoms by the rigid spiro framework allows for specific and directional interactions with amino acid residues of the target protein.

Modifications to the Diazaspiro Framework

The spirocyclic nature of the 2,8-diazaspiro[4.5]decane scaffold imparts a three-dimensional structure that is often advantageous for fitting into complex protein binding sites. bldpharm.com This rigid framework reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding and thus higher affinity. Modifications to this framework, such as altering the ring size or introducing additional heteroatoms, can have a significant impact on biological activity. For example, the replacement of a carbon atom with an oxygen or sulfur atom in the five-membered ring, creating oxa- or thia-diazaspiro[4.5]decanones, has been shown to modulate the pharmacological profile of these compounds, leading to different target selectivities. nih.govnih.gov

Influence of the Carbonyl Group (-3-one)

The carbonyl group at the 3-position of the pyrrolidinone ring is a key functional group that plays a significant role in the molecule's interactions with its biological targets. As a prominent hydrogen bond acceptor, the carbonyl oxygen can form strong hydrogen bonds with hydrogen bond donors, such as the amide protons of the protein backbone or the side chains of amino acids like arginine, asparagine, or glutamine.

Exploration of Isomeric Spirocyclic Systems

The unique three-dimensional structure of the 2,8-diazaspiro[4.5]decane core is a key determinant of its pharmacological activity. Research into isomeric spirocyclic systems explores how alterations to this scaffold, such as changing the ring sizes or the heteroatom positions, impact receptor binding and functional activity.

One area of investigation involves the modification of the heterocyclic portion of the spirocycle. For instance, studies on related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have identified this scaffold as a novel chemotype for selective delta opioid receptor (DOR) agonists. nih.govresearchgate.net Molecular modeling of these compounds at the DOR binding site revealed key interactions, such as a hydrogen bond between the hydantoin (B18101) N1-H and the side chain of a glutamic acid residue (Glu297), and another between the C4-carbonyl and a tyrosine residue (Tyr308). nih.gov The N-phenylacetamide moiety of the most potent compound in this series occupied a hydrophobic pocket, highlighting the importance of this substituent for affinity. nih.gov This suggests that within the spiro[4.5]decane framework, the arrangement and nature of the heteroatoms and their substituents are crucial for conferring selectivity and potency for specific opioid receptor subtypes.

Comparative studies with different spiro-alkane ring systems, while not extensively reported for this specific opioid class, can be informed by research on other receptor ligands. For example, in the development of dual μ-opioid receptor (MOR) agonists and σ1 receptor (σ1R) antagonists, researchers have explored the 1-oxa-4,9-diazaspiro[5.5]undecane system. acs.orgnih.gov This larger spirocyclic core, when appropriately substituted, yielded compounds with potent, balanced dual activity. nih.gov While the biological targets and heterocyclic systems differ from the 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one series, these findings underscore the principle that the size and conformation of the carbocyclic ring in the spiro system play a significant role in orienting the pharmacophoric elements for optimal receptor interaction. The rigidity and specific vectoral arrangement of substituents conferred by the spirocyclic scaffold are critical, and altering the ring size from a cyclohexane (B81311) (in the [4.5] system) to a cycloheptane (B1346806) (in a hypothetical [4.6] system) or expanding to a [5.5] system would significantly change the spatial relationship between key functional groups.

The following table summarizes the activity of some representative spirocyclic compounds at opioid receptors, illustrating the influence of the core scaffold.

Compound/ScaffoldTarget Receptor(s)Key FindingsReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesDelta Opioid Receptor (DOR)Novel, selective DOR agonists with low β-arrestin recruitment. Specific H-bonds and hydrophobic interactions are key for binding. nih.govresearchgate.net
1-Oxa-4,9-diazaspiro[5.5]undecane derivativesMu Opioid Receptor (MOR) / Sigma-1 Receptor (σ1R)Potent dual MOR agonists and σ1R antagonists, suggesting the spiro[5.5]undecane scaffold can effectively present pharmacophores for multiple targets. acs.orgnih.gov
8-(Heteroaryl)phenalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-onesMu, Delta, Kappa Opioid Receptors & ORL-1Substitution on the biaryl moiety enhanced affinity for the mu-opioid receptor. researchgate.netnih.gov

Pharmacophore Elucidation

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its analogs, which are often investigated as opioid receptor modulators, the pharmacophore is largely defined by the spatial relationship between a basic nitrogen atom and an aromatic ring system.

The fundamental opioid pharmacophore consists of:

A cationic amine center: This is typically a protonated tertiary amine that forms a crucial ionic interaction with a conserved acidic residue (e.g., Aspartic acid) in the binding pocket of opioid receptors. In the this compound scaffold, the nitrogen at the 8-position (N8) of the piperidine ring serves as this basic center.

An aromatic ring: This feature engages in hydrophobic and often π-π stacking interactions with aromatic residues (e.g., Tyrosine, Histidine) within the receptor. The benzyl group attached to the nitrogen at the 2-position (N2) provides this essential aromatic component.

A specific spatial orientation: The rigid spirocyclic framework holds the cationic amine and the aromatic ring in a well-defined three-dimensional arrangement, which is critical for high-affinity binding.

Molecular modeling studies of closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives at the delta opioid receptor have provided more granular insights into the pharmacophoric requirements. nih.gov The key interactions identified for the most potent hit compound in that series can be summarized in a pharmacophore model that includes:

Two hydrogen bond donors: Corresponding to the imide nitrogens.

One hydrogen bond acceptor: The carbonyl oxygen.

A hydrophobic aromatic feature: The N-phenylacetamide group.

An ionizable nitrogen: The N8 of the piperidine ring.

This model refines the general opioid pharmacophore by adding specific hydrogen bonding features and defining the nature of the hydrophobic group. The benzyl group in this compound likely occupies a similar hydrophobic pocket as the N-phenylacetamide in the triaza-dione series. The lactam carbonyl at the 3-position may also participate in hydrogen bonding, further anchoring the ligand in the receptor binding site.

In a different context, it was hypothesized that a 2,8-diazaspiro[4.5]decan-1-one scaffold could align with a five-feature pharmacophore model for T-type calcium channel antagonists, demonstrating the versatility of this spirocyclic core in presenting pharmacophoric elements for different biological targets.

The table below outlines the key pharmacophoric features and their corresponding structural elements in the this compound scaffold.

Pharmacophoric FeatureStructural ElementPutative Interaction
Cationic Amine N8 of the piperidine ringIonic bond with an acidic residue (e.g., Asp) in the receptor.
Aromatic Group Benzyl ring at N2Hydrophobic and π-π stacking interactions with aromatic residues (e.g., Tyr, His).
Hydrogen Bond Acceptor Carbonyl oxygen at C3Hydrogen bond with a donor group in the receptor.
Hydrophobic Core Spiro[4.5]decane scaffoldVan der Waals and hydrophobic interactions with the receptor pocket.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This technique is instrumental in structure-based drug design for estimating the binding affinity and interaction patterns of a ligand, such as 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one, within the active site of a biological target. mdpi.comnih.gov

Research on closely related 2,8-diazaspiro[4.5]decan-1-one derivatives has identified them as potent inhibitors of kinases, which are crucial targets in inflammatory diseases and cancer. nih.gov Molecular docking simulations for this compound would therefore focus on key kinase targets to elucidate its potential therapeutic applications.

Potential Protein Targets and Interactions: Based on studies of analogous compounds, potential targets for docking simulations include:

Receptor-Interacting Protein Kinase 1 (RIPK1): A key regulator of necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov

Janus Kinase 1 (JAK1) and Tyrosine Kinase 2 (TYK2): These are involved in cytokine signaling pathways that are central to immune responses and autoimmune disorders.

The docking process involves placing the 3D structure of this compound into the ATP-binding pocket of these kinases. The simulations then explore various conformations and orientations of the ligand, scoring them based on predicted binding energy. Key interactions responsible for stabilizing the ligand-receptor complex are analyzed, as detailed in the table below.

Interaction TypePotential Interacting Residues in Kinase Hinge RegionContributing Moiety of the LigandSignificance
Hydrogen BondingBackbone amides of hinge region residues (e.g., Cys, Met)Lactam carbonyl (C=O), Amine (N-H)Crucial for anchoring the ligand in the ATP-binding site.
Hydrophobic InteractionsVal, Ala, Leu, IleBenzyl (B1604629) group, piperidine (B6355638) ringContributes significantly to binding affinity by displacing water molecules.
Van der Waals ForcesVarious active site residuesEntire spirocyclic scaffoldProvides overall shape complementarity and stabilizes the complex.

Virtual Screening Workflows

Virtual screening (VS) is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. schrodinger.com For novel scaffolds like diazaspiro[4.5]decanes, VS workflows are essential for identifying initial hit compounds. nih.gov

A typical workflow that could be applied to find compounds with a this compound core involves several sequential filtering steps to efficiently narrow down vast chemical libraries. workflowhub.euresearchgate.net

A Representative Virtual Screening Workflow:

Library Preparation: Large commercial databases (e.g., Enamine REAL, ZINC) containing billions of compounds are prepared. This involves generating 3D conformers for each molecule and filtering based on basic physicochemical properties (e.g., molecular weight, logP) to ensure drug-likeness. schrodinger.com

Pharmacophore-Based Screening: A pharmacophore model is built based on the known interactions of inhibitors with the target kinase. This model, consisting of features like hydrogen bond donors/acceptors and hydrophobic centers, is used for a rapid initial screening to select molecules with the correct spatial arrangement of functional groups. nih.gov

Docking-Based Screening: The subset of molecules from the pharmacophore screen is then subjected to molecular docking. This stage employs a hierarchical approach:

High-Throughput Virtual Screening (HTVS): A fast, less precise docking algorithm is used to score millions of compounds.

Standard Precision (SP) and Extra Precision (XP) Docking: The top-scoring compounds from the previous stage are re-docked with progressively more accurate (and computationally expensive) scoring functions to improve the ranking and reduce false positives. nih.gov

Post-Docking Analysis: The final set of high-ranking compounds is visually inspected for sensible binding poses and interactions. Advanced calculations, such as binding free energy calculations (e.g., MM/GBSA), may be performed to further refine the selection before prioritizing candidates for experimental validation.

This structured approach led to the discovery of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors, demonstrating the power of VS in identifying novel chemotypes. nih.gov

Conformational Analysis and 3D Structure Quality Optimization

The three-dimensional conformation of a ligand is a critical determinant of its binding affinity to a biological target. For spirocyclic compounds like this compound, the fused ring system restricts conformational flexibility, which can be advantageous for binding but also makes accurate 3D modeling essential. mdpi.comnih.gov

Conformational analysis involves identifying the low-energy, stable conformations of the molecule. The rigid spiro junction fixes the relative orientation of the two rings, but the piperidine and pyrrolidinone rings themselves can adopt different conformations (e.g., chair, boat for piperidine; envelope, twist for pyrrolidinone). rsc.orgnih.gov

Key aspects of conformational analysis include:

Ring Puckering: Determining the preferred conformation of the cyclohexane (B81311) and thiazolidine (B150603) rings in similar spiro compounds has been achieved using X-ray crystallography and NMR. For instance, in a related structure, the cyclohexane ring was found to adopt a chair conformation. nih.gov

Substituent Orientation: The benzyl group at the N2 position can exist in different spatial orientations relative to the spiro core, which will significantly impact how the molecule fits into a binding pocket.

Energy Minimization: Computational methods, such as Density Functional Theory (DFT), are used to calculate the energies of different possible conformers to identify the most stable, low-energy state.

Optimizing the quality of the 3D structure is paramount for the accuracy of subsequent computational studies, particularly molecular docking. An improperly minimized or unrealistic conformation can lead to inaccurate predictions of binding modes and affinities. Therefore, ensuring that the input ligand structure represents a low-energy, sterically feasible conformation is a crucial first step in any modeling workflow. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacokinetic Predictions

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific physicochemical property. nih.govresearchgate.net These models are vital for predicting the pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities like this compound.

Metabolic Stability Prediction (e.g., Microsome Stability Assays)

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes, primarily in the liver. wuxiapptec.com Poor metabolic stability can lead to rapid clearance from the body, reducing the drug's efficacy. In vitro assays, such as liver microsomal stability assays, are commonly used to measure this property. creative-biolabs.comspringernature.com

QSAR models can be developed to predict the outcome of these assays. The models are trained on datasets of compounds with known metabolic stability and use molecular descriptors to build a predictive relationship.

Key Molecular Descriptors for Metabolic Stability:

Descriptor ClassSpecific Descriptor ExamplePredicted Influence on Metabolism
LipophilicityLogP / LogDHigher lipophilicity often correlates with increased metabolism by CYP enzymes. acs.org
Electronic PropertiesHighest Occupied Molecular Orbital (HOMO) energyHigher HOMO energy can indicate greater susceptibility to oxidative metabolism. nih.gov
Topological DescriptorsNumber of rotatable bondsIncreased flexibility may allow for better fitting into enzyme active sites.
Structural AlertsPresence of specific functional groups (e.g., unsubstituted phenyl rings)Certain groups are known "metabolic soft spots" prone to oxidation or other transformations. nih.gov

For this compound, potential sites of metabolism include the benzyl group (aromatic hydroxylation) and the carbon atoms alpha to the nitrogen atoms. acs.org QSAR models help identify these liabilities early, allowing medicinal chemists to modify the structure to enhance stability.

Prediction of Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as human serum albumin, significantly affects its distribution and availability to act at its target site. nih.govnih.gov Only the unbound fraction of a drug is pharmacologically active. QSAR models are widely used to predict the plasma protein binding (PPB) percentage based on molecular structure. researchgate.net

The development of a predictive QSAR model for PPB involves calculating a range of molecular descriptors for a set of compounds with experimentally determined PPB values. nih.gov

Governing Factors and Descriptors for Plasma Protein Binding:

Hydrophobicity (Lipophilicity): This is one of the most critical factors. Increased lipophilicity (higher LogP) generally leads to higher plasma protein binding. nih.govresearchgate.net

Van der Waals Surface Area: Parameters related to molecular size and surface area often correlate with binding. researchgate.net

Ionization State: The charge of the molecule at physiological pH (7.4) is important. Acidic compounds tend to bind more strongly to albumin than basic or neutral compounds. nih.govbohrium.com Descriptors like the fraction of the molecule ionized at pH 7.4 are therefore highly relevant.

Aromaticity: The presence of aromatic rings, such as the benzyl group in this compound, is often associated with higher PPB. researchgate.net

By inputting the calculated descriptors for this compound into a validated QSAR model, a prediction of its PPB can be obtained, providing crucial information for assessing its potential pharmacokinetic behavior. nih.gov

Research Applications and Future Directions for the 2,8 Diazaspiro 4.5 Decan 3 One Scaffold

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a molecule that shows promising biological activity against a specific target. The 2,8-diazaspiro[4.5]decane scaffold has served as a foundational structure for identifying and optimizing several such lead compounds for various therapeutic targets.

A key strategy in lead optimization is the analysis of the Structure-Activity Relationship (SAR), which involves systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com For instance, in the search for novel inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a target for inflammatory diseases, a virtual screening campaign identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as an initial hit. researchgate.netnih.gov Subsequent structural optimization of this hit led to the development of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives. Among these, compound 41 emerged as a potent RIPK1 inhibitor with an IC50 value of 92 nM and demonstrated significant anti-necroptotic effects in cellular models. researchgate.netnih.gov This compound was identified as a promising lead for further development. researchgate.netnih.gov

Similarly, systematic exploration of 2,8-diazaspiro[4.5]decan-1-one derivatives led to the discovery of selective dual inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory bowel disease. nih.gov Building upon a known selective TYK2 inhibitor, researchers introduced the spirocyclic scaffold to explore the structure-activity relationship, culminating in the identification of compound 48 . This derivative displayed excellent potency against TYK2 and JAK1 (IC50 values of 6 nM and 37 nM, respectively) and showed superior anti-inflammatory efficacy compared to tofacitinib (B832) in animal models. nih.gov

The versatility of the diazaspiro[4.5]decane scaffold has also been demonstrated in the development of M1 muscarinic agonists, potential treatments for neurological disorders. A series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones were synthesized and evaluated. nih.gov The compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one exhibited high affinity for M1 receptors and showed antiamnesic activity in rats, marking it as a significant lead compound. nih.gov

Lead Compound (Identifier)TargetReported Potency (IC50)Therapeutic AreaSource
Compound 41RIPK192 nMInflammatory Diseases researchgate.netnih.gov
Compound 48TYK2/JAK16 nM (TYK2), 37 nM (JAK1)Inflammatory Bowel Disease nih.gov
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorN/A (Antiamnesic activity at 0.1 mg/kg)Neurological Disorders nih.gov

Scaffold-Based Library Design and Synthesis

Scaffold-based library design is a powerful strategy in medicinal chemistry for systematically exploring chemical space and discovering novel bioactive molecules. mdpi.com The 2,8-diazaspiro[4.5]decan-3-one scaffold, with its rigid three-dimensional structure and multiple points for diversification, is an ideal starting point for constructing such libraries. nih.govnih.gov

The synthesis of compound libraries based on the diazaspiro[4.5]decane framework allows for the rapid generation of a multitude of analogs to be tested for biological activity. nih.gov Researchers have developed methods to prepare novel spirocyclic scaffolds intended for creating libraries through parallel synthesis. nih.gov These scaffolds are designed with orthogonal points of diversification, meaning that chemical modifications can be made at one site without affecting another, allowing for systematic structural variation. nih.gov

For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized to be screened for activity against chitin (B13524) synthase (CHS), a key enzyme in fungi. nih.gov This effort led to the identification of several compounds with moderate to excellent potency against CHS, with IC50 values comparable to the known inhibitor polyoxin (B77205) B. nih.gov The screening of this library also revealed compounds with potent and selective antifungal activity against clinically relevant pathogens like Candida albicans and Aspergillus fumigatus. nih.gov This demonstrates how a focused library built around the diazaspiro scaffold can yield compounds with specific biological activities.

The exploration of chemical space is a central goal in drug discovery, aiming to identify novel molecular architectures with drug-like properties. mdpi.com Spirocyclic scaffolds, particularly those with a high proportion of sp3-hybridized carbon atoms like the diazaspiro[4.5]decane core, are essential for the three-dimensional exploration of chemical space. nih.govnih.gov This structural complexity is often associated with improved clinical success by enhancing properties like potency, selectivity, and solubility. rsc.org

The synthesis of families of related spirocyclic scaffolds allows for incremental changes in the spatial orientation of appended functional groups. nih.gov This controlled exploration helps researchers understand the relationship between a molecule's three-dimensional shape and its biological properties. nih.gov The development of diverse spiro N-heterocycles, including diazaspiro[4.5]decane derivatives, is a key strategy for expanding into underexplored areas of chemical space and improving the physicochemical properties of potential drug candidates. researchgate.net

Development of Prodrugs and Bioactivated Forms

A prodrug is an inactive or less active molecule that is converted into its active form within the body, often through enzymatic or chemical transformation. google.com This strategy is frequently employed to overcome challenges such as poor solubility, limited permeability, or metabolic instability of an active drug. The 2,8-diazaspiro[4.5]decane scaffold has been incorporated into prodrug designs to improve the pharmaceutical properties of potent therapeutic agents.

In the development of orally active glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) antagonists, which are antiplatelet agents, researchers utilized a novel 2,8-diazaspiro[4.5]decane template. nih.gov One of the lead compounds from this series was developed as a prodrug, specifically an ethyl ester derivative named 3-((2-(4-(N-hydroxycarbamimidoyl)phenyl)-1-oxo-2,8-diazaspiro(4,5)decane-8-carbonyl)amino)propionic acid ethyl ester . This prodrug, compound 22 , was designed to be converted in vivo to its biologically active carboxylic acid form, compound 23 (CT50728). The prodrug exhibited a good pharmacokinetic profile across multiple species, demonstrating the utility of this approach for developing viable drug candidates from the diazaspiro[4.5]decane scaffold. nih.gov

Prodrug (Identifier)Active Form (Identifier)TargetModificationSource
Compound 22Compound 23 (CT50728)Glycoprotein IIb-IIIaEthyl ester of the active carboxylic acid nih.gov

Novel Therapeutic Modalities Based on Target Engagement

The 2,8-diazaspiro[4.5]decan-3-one scaffold enables the development of molecules that engage with a diverse range of biological targets, leading to various therapeutic modalities. While the term "novel therapeutic modalities" often refers to recent innovations like cell therapies or targeted protein degraders, the application of this versatile scaffold to inhibit different classes of enzymes and receptors represents a modality in itself—creating highly specific small-molecule inhibitors for previously challenging targets. ascpt.org

The engagement of this scaffold with different targets has led to the following therapeutic approaches:

Kinase Inhibition: Derivatives have been developed as potent inhibitors of kinases like RIPK1 and TYK2/JAK1. nih.govnih.gov This modality is central to treating inflammatory and autoimmune diseases by blocking key signaling pathways that drive pathological inflammation. nih.govnih.gov

Enzyme Inhibition: The scaffold has been used to create inhibitors of fungal enzymes like chitin synthase. nih.gov This represents a targeted antifungal therapy, selectively disrupting a process essential for fungal cell wall integrity while being absent in humans. nih.gov

Receptor Antagonism: The development of GPIIb-IIIa antagonists showcases the scaffold's use in blocking receptor-ligand interactions. nih.gov This modality is crucial in cardiovascular medicine for preventing platelet aggregation and thrombosis. nih.gov

Receptor Agonism: Conversely, derivatives have been designed as M1 muscarinic receptor agonists. nih.gov This modality aims to stimulate receptor activity to achieve a therapeutic effect, in this case, for potential cognitive enhancement in neurological diseases. nih.gov

The ability of the rigid diazaspiro[4.5]decane framework to present pharmacophoric features in precise orientations allows it to effectively engage with the binding sites of these diverse protein classes, enabling the development of targeted therapies across multiple disease areas.

Emerging Research Areas for Diazaspiro[4.5]decan-3-one Derivatives

Research into derivatives of the 2,8-diazaspiro[4.5]decan-3-one scaffold continues to expand into new and promising therapeutic fields. The structural and synthetic versatility of this core makes it an attractive starting point for addressing a wide range of diseases.

Current and emerging areas of investigation include:

Neurodegenerative and Psychiatric Disorders: Following the identification of M1 muscarinic agonists, there is continued interest in developing agents for diseases like Alzheimer's. nih.gov Additionally, a related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold was recently used to identify novel δ opioid receptor-selective agonists, holding potential for treating neurologic and psychiatric conditions. nih.gov

Oncology: Spiro-indolinones, which share structural similarities with diazaspiro-decanones, have been investigated as anticancer agents. mdpi.com Given the prevalence of spirocyclic structures in kinase inhibitors and other anticancer drugs, the 2,8-diazaspiro[4.5]decan-3-one scaffold is a promising platform for developing novel oncology therapeutics. nih.gov

Infectious Diseases: Beyond the successful development of antifungal agents targeting chitin synthase, the scaffold's adaptability could be applied to create inhibitors for other microbial targets, including bacterial or viral enzymes. nih.gov

Cardiovascular and Metabolic Diseases: The success in creating GPIIb-IIIa antagonists points to broader applications in cardiovascular medicine. nih.gov Furthermore, the modular nature of the scaffold allows for its use in targeting enzymes and receptors relevant to metabolic disorders.

The ongoing exploration of new synthetic methodologies and the integration of computational design will likely uncover further applications for this privileged scaffold in addressing unmet medical needs. rsc.org

Q & A

Q. What are the standard synthetic routes for 2-Benzyl-2,8-diazaspiro[4.5]decan-3-one?

  • Methodological Answer : The synthesis typically involves cyclization of a precursor compound under basic conditions. For example, reacting a benzyl-substituted amine intermediate with a ketone or ester in the presence of a base (e.g., KOH or NaH) in dichloromethane or THF. Catalysts like Nafion-Hg may accelerate the reaction . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How is structural characterization of this compound performed?

  • Methodological Answer : Use a combination of techniques:
  • X-ray crystallography (via SHELX programs ) to resolve the spirocyclic structure and confirm stereochemistry.
  • NMR spectroscopy (¹H/¹³C) to verify benzyl group substitution and ring connectivity.
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What biochemical pathways are relevant to this compound’s mechanism of action?

  • Methodological Answer : While direct evidence for the benzyl derivative is limited, structurally related spirocyclic compounds (e.g., 8-methyl analogs) inhibit RIPK1 kinase, blocking necroptosis pathways . Researchers should:
  • Perform kinase inhibition assays (e.g., ADP-Glo™) to quantify RIPK1 activity.
  • Use U937 cell necroptosis models to assess anti-apoptotic effects via TNF-α/CHX/z-VAD-FMK treatment .

Advanced Research Questions

Q. How can researchers optimize experimental design to evaluate structure-activity relationships (SAR)?

  • Methodological Answer :
  • Synthetic modifications : Replace the benzyl group with methyl, phenyl, or heteroaromatic substituents to probe steric/electronic effects.
  • In vitro assays : Compare IC50 values across analogs using RIPK1 enzymatic assays and necroptosis models.
  • Crystallography : Co-crystallize analogs with RIPK1 to map binding interactions (e.g., hydrogen bonding with Asp156 or hydrophobic pockets) .

Q. What strategies resolve discrepancies in reported IC50 values across studies?

  • Methodological Answer :
  • Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out batch variability .
  • Assay standardization : Control ATP concentrations (e.g., 10 µM) and cell passage numbers.
  • Data normalization : Express activity relative to positive controls (e.g., Necrostatin-1) to account for inter-lab variability .

Q. How can crystallographic data address contradictions in binding mode hypotheses?

  • Methodological Answer :
  • High-resolution X-ray diffraction (≤1.8 Å) using SHELXL to resolve electron density maps for the compound-RIPK1 complex.
  • Molecular dynamics simulations : Compare binding stability of proposed conformations (e.g., benzyl group orientation in hydrophobic pockets) .

Q. What in vivo models are suitable for pharmacokinetic studies of this compound?

  • Methodological Answer :
  • Rodent models : Administer via oral gavage (5–20 mg/kg) and measure plasma half-life using LC-MS/MS.
  • Tissue distribution : Track compound levels in brain, liver, and kidneys to assess blood-brain barrier penetration.
  • Metabolite profiling : Identify CYP450-mediated oxidation products using liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2,8-diazaspiro[4.5]decan-3-one
Reactant of Route 2
2-Benzyl-2,8-diazaspiro[4.5]decan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.